molecular formula C12H17NO4S2 B2771884 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzenesulfonamide CAS No. 898405-58-8

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzenesulfonamide

Cat. No.: B2771884
CAS No.: 898405-58-8
M. Wt: 303.39
InChI Key: XJHCQYJBANPOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis information for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzenesulfonamide is not available, related compounds have been synthesized and studied. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized as part of a study on G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Scientific Research Applications

Crystal Structure Analysis

Studies have utilized dispersion-corrected density functional theory (DFT-D) calculations and 13C solid-state NMR to distinguish tautomers in the crystal structure of related sulfonamide compounds. This approach aids in understanding the structural nuances and potential functional applications of sulfonamides in material science and crystallography (Xiaozhou Li et al., 2014).

Antimicrobial Agents

Research into N-substituted sulfonamides has demonstrated their potential as valuable antibacterial agents. Synthesis techniques involving reactions with sulfonamide compounds have led to the discovery of molecules with potent therapeutic potential against various bacterial strains, highlighting the importance of sulfonamides in developing new antibiotics (M. Abbasi et al., 2016).

Synthesis and Characterization of Metallophthalocyanines

Sulfonamide compounds have been used in the synthesis and characterization of novel metallophthalocyanines. These studies provide insights into the electrochemical and spectroelectrochemical properties of the synthesized compounds, contributing to the development of materials for electronic and optical applications (H. Kantekin et al., 2015).

Anti-Cancer Research

Sulfonamides have been investigated as HIF-1 pathway inhibitors, showing potential to antagonize tumor growth in animal models. This research suggests sulfonamides' significance in designing new cancer therapeutics by targeting specific cellular pathways (J. Mun et al., 2012).

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxo-1-thiolan-3-yl)-N-ethylbenzenesulfonamide, also known as HMS1656F21, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability .

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, reducing its excitability .

Biochemical Pathways

The activation of GIRK channels by HMS1656F21 affects several biochemical pathways. These include pathways involved in neurotransmission, heart rate regulation, and insulin secretion . The downstream effects of these changes can include reduced neuronal firing, slowed heart rate, and increased insulin secretion .

Pharmacokinetics

Studies have shown that similar compounds display nanomolar potency as girk1/2 activators with improved metabolic stability .

Result of Action

The activation of GIRK channels by HMS1656F21 leads to a range of molecular and cellular effects. These include hyperpolarization of cells, reduced cellular excitability, and changes in the function of various tissues and organs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HMS1656F21. These factors can include the presence of other drugs, the pH of the environment, and the presence of certain ions

Safety and Hazards

Specific safety and hazard information for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzenesulfonamide is not available .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-2-13(11-8-9-18(14,15)10-11)19(16,17)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHCQYJBANPOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.